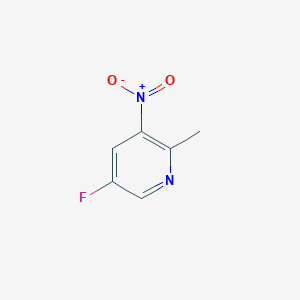

5-Fluoro-2-methyl-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYWLHUMRSTCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, a methyl group, and a nitro group on the pyridine ring, confer specific chemical properties that make it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound, with the CAS number 1162674-71-6, is a compound whose physical and chemical properties are not extensively documented in publicly available literature.[1] However, based on its structure and data from similar compounds, several key properties can be predicted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅FN₂O₂ | [1] |

| Molecular Weight | 156.116 g/mol | [1] |

| CAS Number | 1162674-71-6 | [1] |

| Predicted Boiling Point | 203.5 ± 35.0 °C at 760 mmHg | [1] |

| Predicted Density | 1.4 ± 0.1 g/cm³ | [1] |

| Predicted Flash Point | 76.9 ± 25.9 °C | [1] |

| Predicted Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C | [1] |

| Predicted Refractive Index | 1.533 | [1] |

| Predicted LogP | 1.96050 | [1] |

Note: The physical properties listed above are predicted values and should be confirmed through experimental validation.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nitration of 5-Fluoro-2-methylpyridine (Hypothetical)

This protocol is a hypothetical adaptation based on the synthesis of similar compounds and requires experimental optimization and validation.

Materials:

-

5-Fluoro-2-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Addition of Substrate: Slowly add 5-fluoro-2-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature) for a specified time. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The pyridine ring is an electron-deficient aromatic system, and this electron deficiency is further enhanced by the strong electron-withdrawing nitro group at the 3-position.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group. This makes the compound a versatile intermediate for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 5-position. The general mechanism for an SNAr reaction is depicted below.

Caption: General mechanism for SNAr on this compound.

This reactivity is a cornerstone of its utility in drug discovery, allowing for the construction of a library of derivatives for structure-activity relationship (SAR) studies.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd), tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl). This transformation provides a key synthetic handle for further functionalization, including amide bond formation, sulfonamide synthesis, and diazotization reactions.

Applications in Drug Discovery

Nitropyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. While specific biological data for this compound is not available, its structural motifs are present in molecules targeting various biological pathways. For instance, substituted pyridines are common scaffolds in kinase inhibitors.

Caption: Role of this compound in a drug discovery workflow.

Spectroscopic Data (Predicted and Representative)

No experimental spectroscopic data for this compound has been found in the reviewed literature. The following are predicted and representative data based on the analysis of similar structures.

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Predicted/Representative Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons would be expected. The aromatic protons will show splitting patterns influenced by the fluorine atom. |

| ¹³C NMR | Resonances for the five pyridine carbons and the methyl carbon. The carbon attached to the fluorine will show a large C-F coupling constant. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 156.0335. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments. |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the SDS for similar fluoronitropyridine compounds, the following hazards and precautions should be considered.[3][4][5]

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising chemical entity for drug discovery and organic synthesis. Its activated pyridine ring system allows for versatile functionalization through nucleophilic aromatic substitution and reduction of the nitro group. While experimental data on its physical properties and biological activity are limited, its structural features suggest potential as a scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential in the development of new medicines.

References

An In-depth Technical Guide to 5-Fluoro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-3-nitropyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a fluorine atom and a nitro group on the pyridine ring, make it a valuable and versatile building block for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics.

Chemical and Physical Properties

While experimental data for this compound is not extensively published, the following table summarizes its key identifiers and predicted physicochemical properties. These predictions offer valuable insights for reaction planning and compound handling.

| Property | Value |

| CAS Number | 1162674-71-6 |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.12 g/mol |

| Predicted Boiling Point | 203.5 ± 35.0 °C at 760 mmHg |

| Predicted Flash Point | 76.9 ± 25.9 °C |

| Predicted Density | 1.4 ± 0.1 g/cm³ |

Synthesis

Proposed Experimental Protocol: Nitration of 5-Fluoro-2-methylpyridine

This proposed protocol is based on the nitration of similar pyridine derivatives and should be optimized for safety and yield.

Materials:

-

5-Fluoro-2-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

-

Slowly add 5-Fluoro-2-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition of nitric acid, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

An In-depth Technical Guide to the Molecular Structure and Properties of 5-Fluoro-2-methyl-3-nitropyridine and Its Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular structure, physicochemical properties, and synthetic methodologies related to 5-Fluoro-2-methyl-3-nitropyridine and its more extensively documented isomers. While this compound is a recognized chemical entity, publicly available experimental data for this specific compound is limited. Consequently, this guide expands its scope to include comprehensive data on its isomers, 2-Fluoro-5-methyl-3-nitropyridine and 2-Fluoro-3-methyl-5-nitropyridine, which serve as valuable reference points for researchers in the field of medicinal chemistry and drug discovery.

Introduction to Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into pyridine rings is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The fluoro-methyl-nitropyridine scaffold, in particular, represents a versatile building block for the synthesis of a wide range of biologically active compounds. These compounds are key intermediates in the development of novel therapeutics.[1][2]

Molecular Structure and Physicochemical Properties

The molecular formula for this compound and its isomers is C₆H₅FN₂O₂. The arrangement of the fluoro, methyl, and nitro substituents on the pyridine ring defines their distinct chemical and physical properties.

This compound

Detailed experimental data for this specific isomer is scarce in publicly accessible literature. However, predicted physicochemical properties provide a foundational understanding of the molecule.

| Property | Value (Predicted) |

| CAS Number | 1162674-71-6 |

| Molecular Weight | 156.116 g/mol |

| Density | 1.4±0.1 g/cm³ |

| Boiling Point | 203.5±35.0 °C at 760 mmHg |

| Flash Point | 76.9±25.9 °C |

| Vapor Pressure | 0.4±0.4 mmHg at 25°C |

| Refractive Index | 1.533 |

| LogP | 1.96050 |

Isomer: 2-Fluoro-5-methyl-3-nitropyridine

This isomer is a valuable research compound and serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

| Property | Value | Reference |

| CAS Number | 19346-44-2 | [3] |

| Molecular Weight | 156.11 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Purity | Typically ≥95% | [3] |

Isomer: 2-Fluoro-3-methyl-5-nitropyridine

This isomer is a key building block in the synthesis of a variety of pharmaceutical compounds.[4]

| Property | Value | Reference |

| CAS Number | 19346-46-4 | [5][6] |

| Molecular Weight | 156.11 g/mol | [5] |

| Monoisotopic Mass | 156.03350557 Da | [5] |

| Purity | ≥99.0% | [6] |

| XlogP | 1.5 | [5] |

Experimental Protocols and Synthesis

General Synthesis of 2-Chloro-5-fluoro-3-nitropyridine

A common precursor for fluorinated nitropyridines is a chlorinated analogue, which can be synthesized from a hydroxy-nitropyridine. The following is a general procedure based on available literature[7]:

-

Dissolution: Dissolve 2-hydroxy-3-nitro-5-fluoro-pyridine in acetonitrile.

-

Addition of Reagents: Add a solution of a chloride salt (e.g., tetraethylammonium chloride) in acetonitrile, followed by the slow, dropwise addition of a chlorinating agent (e.g., phosphorus trichloride or phosphorus oxychloride) at room temperature.

-

Reaction: Heat the reaction mixture (e.g., to 80-90°C) and maintain for several hours (e.g., 6 to 24 hours).

-

Work-up: After cooling, concentrate the mixture under reduced pressure. Dissolve the residue in water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

General Synthesis of 2-Methyl-3-nitropyridines

A general method for the synthesis of 2-methyl-3-nitropyridines involves the reaction of 2-chloro-3-nitropyridines with a malonic ester anion, followed by hydrolysis and decarboxylation.[8][9]

-

Formation of Malonic Ester Adduct: React the starting 2-chloro-3-nitropyridine with diethyl malonate in the presence of a base like potassium carbonate in an anhydrous solvent such as THF.

-

Hydrolysis and Decarboxylation: Subject the resulting substituted malonic ester to acidic hydrolysis and decarboxylation, for instance, using aqueous sulfuric acid, to yield the 2-methyl-3-nitropyridine.

Reactivity and Applications in Drug Discovery

Fluoro-methyl-nitropyridines are versatile intermediates in organic synthesis, primarily due to the reactivity conferred by the electron-withdrawing nitro group and the fluorine atom, which can act as a good leaving group in nucleophilic aromatic substitution (SNAAr) reactions. The nitro group can be readily reduced to an amino group, providing a key synthetic handle for further molecular elaboration. These compounds are valuable precursors for the synthesis of complex heterocyclic systems found in a range of biologically active molecules.[1][2]

Visualizations

Isomeric Relationship of Fluoro-methyl-nitropyridines

Caption: Isomeric relationship of key fluoro-methyl-nitropyridines.

General Synthetic Workflow for 2-Methyl-3-nitropyridines

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 2-Fluoro-3-methyl-5-nitropyridine | C6H5FN2O2 | CID 12408184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

The fluorinated nitropyridine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Among these, 5-Fluoro-2-methyl-3-nitropyridine stands out as a key building block. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable starting material in drug discovery and development.[1] However, the inherent reactivity of this compound, driven by the electron-withdrawing nitro group and the presence of a fluorine atom, necessitates a thorough understanding of its safety profile and adherence to strict handling protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from structurally related compounds to ensure a high level of safety in the laboratory.

Hazard Identification and Classification

-

Eye Irritation : Causes serious eye irritation.[2][3][4][5][6]

-

Respiratory Irritation : May cause respiratory irritation.[2][3][4][5][6]

Based on these hazards, this compound is anticipated to carry the "Warning" signal word.

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for its safe handling and storage. The following table summarizes the expected properties of this compound, based on data from similar molecules.

| Property | Expected Value | Source Analogue(s) |

| Molecular Formula | C6H5FN2O2 | 2-Fluoro-5-methyl-3-nitropyridine[1] |

| Molecular Weight | 156.11 g/mol | 2-Fluoro-5-methyl-3-nitropyridine[1] |

| Appearance | Light yellow to yellow to orange clear liquid or solid | 6-Fluoro-2-methyl-3-nitropyridine, 2-Fluoro-5-nitropyridine[7][8] |

| Boiling Point | 86.0~87.0℃/7mmHg | 2-Fluoro-5-nitropyridine[7] |

| Storage | Inert atmosphere, room temperature. Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | 5-Fluoro-2-nitropyridine, 2-Fluoro-3-methyl-5-nitropyridine[9][10] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection : Chemical safety goggles or a face shield.[11]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection : A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, an apron and arm covers should be worn.[11]

-

Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working in a poorly ventilated area or if dusts or aerosols are generated.[11][12][13]

Engineering Controls

-

Work should be conducted in a well-ventilated chemical fume hood.[14]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[11][12][13]

Handling Procedures

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[12][13]

-

Keep away from heat, sparks, and open flames.[13]

-

Use only non-sparking tools.[15]

-

Take precautionary measures against static discharge.[15]

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][13] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[16] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[16]

-

Specific Hazards : During a fire, irritating and toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride may be generated.[3][15]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][13]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3.1. Ensure adequate ventilation.[16]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[16]

-

Methods for Cleaning Up : For small spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.[14]

Stability and Reactivity

-

Chemical Stability : Stable under recommended storage conditions.[12]

-

Conditions to Avoid : Heat, flames, sparks, and exposure to moist air or water.[12][13]

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[13]

-

Hazardous Decomposition Products : Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[3][15]

Experimental Protocols & Workflows

To ensure the safe execution of experiments involving this compound, a standardized workflow should be followed.

Standard Operating Procedure for Handling

References

- 1. 2-Fluoro-5-methyl-3-nitropyridine | 19346-44-2 | Benchchem [benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. chemical-label.com [chemical-label.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. ruifuchems.com [ruifuchems.com]

- 8. 6-Fluoro-2-methyl-3-nitropyridine 18605-16-8 | TCI EUROPE N.V. [tcichemicals.com]

- 9. 779345-37-8|5-Fluoro-2-nitropyridine|BLD Pharm [bldpharm.com]

- 10. 19346-46-4|2-Fluoro-3-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-Chloro-5-fluoro-3-nitropyridine | CAS#:136888-21-6 | Chemsrc [chemsrc.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Reactivity of the Nitro Group in 5-Fluoro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitro group in 5-Fluoro-2-methyl-3-nitropyridine, a versatile building block in medicinal and agrochemical research. The presence of the electron-withdrawing nitro and fluoro groups on the pyridine ring significantly influences its chemical behavior, making it a valuable synthon for the introduction of diverse functionalities. This document details the key reactions, including nucleophilic aromatic substitution and reduction, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity Principles

The chemical reactivity of this compound is primarily dictated by the strong electron-withdrawing nature of the nitro group. This effect, combined with the electronegativity of the fluorine atom and the pyridine ring nitrogen, renders the aromatic system electron-deficient and susceptible to nucleophilic attack. The primary modes of reactivity involving the nitro group are its role as a powerful activating group for nucleophilic aromatic substitution (SNAr) and its susceptibility to reduction to an amino group.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 3-position strongly activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. In this compound, the fluorine atom at the 2-position is the most common leaving group in SNAr reactions.

A variety of nucleophiles can be employed to displace the fluoride, leading to a diverse range of substituted pyridines. The general mechanism for this transformation proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic adduct, which then expels the leaving group to restore aromaticity.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

A solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) is treated with the desired primary or secondary amine (1.0-1.2 eq.) and a base, typically potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5-2.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for a period of 2 to 24 hours, while being monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-amino-5-fluoro-3-nitropyridine derivative.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Fluoronitropyridines

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Various Amines | 2-Amino-3-nitro-5-fluoropyridines | K2CO3, Acetonitrile, 80 °C, 3h | Not Specified | Patent Data |

| Alcohols (e.g., Methanol, Ethanol) | 2-Alkoxy-3-nitro-5-fluoropyridines | NaH, THF, reflux | Not Specified | General Procedure |

| Thiols (e.g., Thiophenol) | 2-Thio-3-nitro-5-fluoropyridines | K2CO3, DMF, 60 °C | Good | [1] |

Note: Specific yield data for this compound is often found within patent literature and may not be publicly available in peer-reviewed journals. The conditions provided are based on analogous transformations.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to a primary amine is a crucial transformation, providing access to 3-amino-5-fluoro-2-methylpyridine, a valuable intermediate for the synthesis of bioactive molecules. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.

Catalytic Hydrogenation

Catalytic hydrogenation typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas. This method is often clean and high-yielding.

Experimental Protocol: Catalytic Hydrogenation of this compound

To a solution of this compound (1.0 eq.) in a solvent such as methanol, ethanol, or ethyl acetate, is added a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). The reaction vessel is then purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically 1 atm or higher using a Parr apparatus) at room temperature for 2 to 18 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude 3-amino-5-fluoro-2-methylpyridine, which can be further purified by recrystallization or column chromatography if necessary. A patent for a similar compound, 2-bromo-6-methyl-5-nitro pyridine, describes reduction using Raney Nickel as a catalyst under hydrogen pressure.[2]

Table 2: Conditions for the Reduction of Nitropyridines

| Reducing Agent/Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| H2, Raney Nickel | Organic Solvent | Room Temp. | 5 | Not Specified | [2] |

| H2, Pd/C | Methanol | Room Temp. | 18 | >95 | [3] |

| Fe, Acetic Acid | Acetic Acid | 80 °C | 0.5 | 93 | General Procedure |

Metal-Catalyzed Cross-Coupling Reactions

While the primary reactivity of the nitro group itself is reduction, its presence significantly influences the potential for metal-catalyzed cross-coupling reactions at other positions of the pyridine ring. The electron-withdrawing nature of the nitro group can enhance the reactivity of adjacent halides in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. For instance, a patent describes the Suzuki coupling of 4-chloro-5-nitropyridin-2(1H)-one with (4-fluoro-2-methylphenyl)boronic acid using a palladium catalyst.[4] Although the fluorine at the 5-position is generally a poor leaving group in such reactions compared to chlorine or bromine, under specific catalytic conditions, C-F bond activation for cross-coupling is an area of active research.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of synthetic transformations and the mechanistic pathways, the following diagrams are provided in the DOT language for Graphviz.

Caption: SNAr Mechanism on this compound.

Caption: Experimental Workflow for Nitro Group Reduction.

Conclusion

This compound is a highly reactive and versatile intermediate. The electron-withdrawing nitro group is the dominant activating feature of the molecule, facilitating nucleophilic aromatic substitution at the 2-position and undergoing efficient reduction to the corresponding amine. These key transformations provide access to a wide array of functionalized pyridine derivatives, making it a valuable building block for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries. Further exploration of metal-catalyzed cross-coupling reactions involving this scaffold holds promise for expanding its synthetic utility.

References

- 1. 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]

The Rising Profile of Fluorinated Nitropyridines: A Technical Guide for Researchers

Introduction: In the landscape of modern chemical research, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for innovation in drug discovery and agrochemical development. Fluorinated nitropyridines, a class of compounds characterized by the presence of both a nitro group and a fluorine atom on a pyridine ring, are emerging as particularly valuable building blocks. The potent electron-withdrawing nature of the nitro group, combined with the unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated basicity—makes these compounds highly reactive and versatile intermediates.[1][2][3] This technical guide provides an in-depth overview of the synthesis, applications, and characterization of fluorinated nitropyridines for researchers, scientists, and professionals in drug development.

I. Synthesis of Fluorinated Nitropyridines: Strategies and Protocols

The synthesis of fluorinated nitropyridines is often challenging due to the electron-deficient nature of the pyridine ring, which can complicate direct fluorination.[4][5] However, several effective strategies have been developed, with nucleophilic aromatic substitution (SNAr) being a primary route. The reactivity and regioselectivity of these reactions are highly dependent on the starting materials and reaction conditions.

A noteworthy advancement involves the use of pyridine N-oxides, which enhances the ring's reactivity towards nucleophilic attack, facilitating fluorination at the meta position—a traditionally difficult substitution to achieve.[4][5]

Key Synthetic Workflows

One of the most well-documented syntheses is the preparation of 3-fluoro-4-aminopyridine, a valuable pharmaceutical intermediate, starting from 3-bromo-4-nitropyridine N-oxide.[4] This multi-step process highlights the strategic use of the N-oxide to direct fluorination and the subsequent reduction of the nitro group.

Quantitative Data on Synthesis

The following table summarizes key quantitative data for the synthesis of fluorinated nitropyridine intermediates.

| Starting Material | Product | Reagents | Conditions | Yield | Reference |

| 3-Bromo-4-nitropyridine N-oxide | 3-Fluoro-4-nitropyridine N-oxide | 0.5 eq. TBAF, DMSO | 25°C, 5 min | 37% | [4] |

| 3-Bromo-4-nitropyridine | 3-Bromo-4-fluoropyridine | 0.5 eq. TBAF, DMSO | 25°C, 15 min | 71.1 ± 3.6% | [4] |

| 3-Fluoro-4-nitropyridine N-oxide | [¹⁸F]3-Fluoro-4-nitropyridine N-oxide | [¹⁸F]TBAF | Room Temp | 33.1 ± 5.4% | [4] |

| 2-Amino-5-fluoropyridine | 5-Fluoro-2-nitropyridine | H₂SO₄, 3% H₂O₂ | 0°C to RT, 20 hr | 77% | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide [4]

-

To a solution of 3-bromo-4-nitropyridine N-oxide (1 eq.) in anhydrous dimethylsulfoxide (DMSO), add tetrabutylammonium fluoride (TBAF) (0.5 eq.).

-

Stir the reaction mixture at room temperature (25°C) for 5 minutes.

-

The formation of 3-fluoro-4-nitropyridine N-oxide is monitored by HPLC.

-

The product can be isolated from the reaction mixture using standard purification techniques. The reported yield for this reaction is 37%.[4]

Protocol 2: Synthesis of 3-Fluoro-4-aminopyridine via Hydrogenation [4]

-

Dissolve 3-fluoro-4-nitropyridine N-oxide in methanol (MeOH).

-

Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 3 mg for a small-scale reaction).

-

Subject the mixture to a hydrogen atmosphere (1 atm H₂) at room temperature (25°C).

-

Stir for 10 minutes. The reaction proceeds to completion, affording 3-fluoro-4-aminopyridine quantitatively.[4]

Protocol 3: Synthesis of 5-Fluoro-2-nitropyridine [6]

-

To concentrated sulfuric acid (H₂SO₄) cooled to 0°C, add 3% hydrogen peroxide (H₂O₂).

-

To this solution, add 2-amino-5-fluoropyridine (1 eq.) at 0°C.

-

Allow the mixture to warm to room temperature and stir for 20 hours.

-

Pour the reaction mixture onto ice and extract the aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over sodium sulfate (Na₂SO₄).

-

Remove the solvent under vacuum to yield the product as a light brown oil (77% yield).[6]

II. Applications in Drug Discovery

Fluorinated nitropyridines are pivotal intermediates in the synthesis of novel therapeutic agents, primarily due to their potential antimicrobial and anticancer activities.[1] The nitro group can act as a bio-reductive trigger or be converted into an amino group for further functionalization, while the fluorine atom enhances biological potency and pharmacokinetic properties.[1]

Antimicrobial Research

Certain nitropyridine derivatives have shown significant efficacy against various bacterial strains, including Mycobacterium tuberculosis.[1] The combination of fluoro and nitro groups on the pyridine scaffold appears to be a key contributor to their antibacterial properties.[1] For example, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have demonstrated promising antitubercular activity.[1]

Structure-Activity Relationship (SAR) Insights: The biological activity of these compounds is highly dependent on their substitution patterns. A simplified SAR diagram below illustrates how different functional groups can be varied to optimize antimicrobial potency.

| Compound Family | Target Organism | Activity (MIC) | Reference |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | 4-64 µg/mL | [1] |

| 4-Trifluoromethylpyridine nucleosides | S. aureus, E. coli, etc. | 1.3-4.9 µg/mL | [4] |

| Naphthyridine derivatives | B. subtilis, A. actinomycetemcomitans | IC₅₀: 1.7–13.2 µg/mL (DNA gyrase) | [7] |

Anticancer Research

The cytotoxic potential of nitropyridine derivatives is an active area of investigation.[1] The nitro group is hypothesized to modulate enzyme activity or interact with cellular targets crucial for cancer cell proliferation.[1] Recent studies on 3-nitropyridine analogues have identified them as a novel class of microtubule-targeting agents that induce cell cycle arrest and apoptosis.[8]

Signaling Pathway: Microtubule Disruption and Apoptosis Treatment with 3-nitropyridine analogues has been shown to disrupt tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase. This sustained mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the apoptotic cascade.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed methodology for the synthesis of 5-Fluoro-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical research and development. The protocols outlined below are based on established synthetic transformations of pyridine derivatives.

Overview

The synthesis of this compound can be achieved through a multi-step process commencing with the nitration of 2-amino-5-fluoropyridine. The subsequent steps involve diazotization, chlorination, and a final methylation step to yield the target compound. Each stage of this proposed synthesis is detailed in the experimental protocols below.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed multi-step synthesis of this compound. Please note that yields are estimates based on analogous reactions and may vary.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 2-Amino-5-fluoropyridine | Nitric Acid, Sulfuric Acid | 2-Amino-5-fluoro-3-nitropyridine | 40-50 |

| 2 | 2-Amino-5-fluoro-3-nitropyridine | Sodium Nitrite, Sulfuric Acid | 5-Fluoro-2-hydroxy-3-nitropyridine | 70-80 |

| 3 | 5-Fluoro-2-hydroxy-3-nitropyridine | Phosphorus Oxychloride | 2-Chloro-5-fluoro-3-nitropyridine | 65-75 |

| 4 | 2-Chloro-5-fluoro-3-nitropyridine | Diethyl Malonate, Sodium Ethoxide, Sulfuric Acid | This compound | 60-70 |

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-fluoro-3-nitropyridine

This procedure is adapted from the nitration of aminopyridines.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

Addition of Starting Material: Slowly add 10.0 g (89.2 mmol) of 2-amino-5-fluoropyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Nitration: Prepare a nitrating mixture by cautiously adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the solution of 2-amino-5-fluoropyridine over 1 hour, ensuring the reaction temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-amino-5-fluoro-3-nitropyridine.

Step 2: Synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine

This protocol utilizes a standard diazotization reaction followed by hydrolysis.

-

Dissolution: Dissolve 10.0 g (63.6 mmol) of 2-amino-5-fluoro-3-nitropyridine in 100 mL of 10% aqueous sulfuric acid.

-

Diazotization: Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of 5.25 g (76.1 mmol) of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5°C.

-

Hydrolysis: After the addition is complete, stir the mixture at 0-5°C for 30 minutes. Then, heat the reaction mixture to 80-90°C and maintain this temperature until the evolution of nitrogen gas ceases.

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-2-hydroxy-3-nitropyridine.

Step 3: Synthesis of 2-Chloro-5-fluoro-3-nitropyridine

This procedure is based on the chlorination of hydroxypyridines.[1][2][3]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 10.0 g (63.3 mmol) of 5-fluoro-2-hydroxy-3-nitropyridine to 50 mL of phosphorus oxychloride.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto 200 g of crushed ice.

-

Extraction and Purification: Extract the aqueous solution with dichloromethane (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 2-chloro-5-fluoro-3-nitropyridine.[2]

Step 4: Synthesis of this compound

This protocol is adapted from the synthesis of 2-methyl-3-nitropyridines from their 2-chloro precursors.[4]

-

Formation of Malonate Anion: In a flask under a nitrogen atmosphere, dissolve 2.5 g (108.7 mmol) of sodium in 50 mL of absolute ethanol to prepare a solution of sodium ethoxide. To this, add 17.4 g (108.7 mmol) of diethyl malonate dropwise at room temperature.

-

Nucleophilic Substitution: Add a solution of 10.0 g (56.7 mmol) of 2-chloro-5-fluoro-3-nitropyridine in 50 mL of anhydrous tetrahydrofuran (THF) to the malonate anion solution. Heat the mixture to reflux for 8-12 hours.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add 100 mL of 20% aqueous sulfuric acid and heat to reflux for 12-18 hours.

-

Isolation and Purification: Cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to obtain this compound.

Visualizations

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Fluoro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 5-Fluoro-2-methyl-3-nitropyridine, a versatile building block in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies for analogous compounds and provide a framework for the successful displacement of the fluoride atom with various nucleophiles.

Introduction

This compound is an activated heteroaromatic compound highly susceptible to nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 3-position, in conjunction with the ring nitrogen, significantly activates the pyridine ring towards nucleophilic attack. The fluorine atom at the 5-position serves as an excellent leaving group in these reactions. This reactivity profile makes this compound a valuable precursor for the synthesis of a diverse range of substituted 2-methyl-3-nitropyridine derivatives. These products are key intermediates in the development of novel pharmaceuticals and functional materials.

Reaction Mechanism and Principles

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, yielding the substituted product.

The general workflow for these reactions is depicted below.

Caption: General workflow for the nucleophilic aromatic substitution of this compound.

Experimental Protocols

The following protocols are representative examples of nucleophilic aromatic substitution reactions on this compound with different classes of nucleophiles. Researchers should note that reaction conditions may require optimization for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol describes the synthesis of 5-(piperidin-1-yl)-2-methyl-3-nitropyridine.

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) is added potassium carbonate (1.5 mmol).

-

Piperidine (1.2 mmol) is added dropwise to the suspension at room temperature.

-

The reaction mixture is heated to 80 °C and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature and poured into water (20 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-(piperidin-1-yl)-2-methyl-3-nitropyridine.

Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol outlines the synthesis of 5-methoxy-2-methyl-3-nitropyridine.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 mmol) in methanol (5 mL) is added sodium methoxide (1.2 mmol) at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water (15 mL) and dichloromethane (15 mL).

-

The aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification by column chromatography (eluent: hexane/ethyl acetate gradient) yields 5-methoxy-2-methyl-3-nitropyridine.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol details the preparation of 2-methyl-3-nitro-5-(phenylthio)pyridine.

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, this compound (1.0 mmol) and potassium carbonate (1.5 mmol) are suspended in DMF (5 mL).

-

Thiophenol (1.1 mmol) is added to the mixture at room temperature.

-

The reaction is stirred at 60 °C for 3-5 hours.

-

After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash chromatography on silica gel to provide 2-methyl-3-nitro-5-(phenylthio)pyridine.

Data Presentation

The following table summarizes the expected outcomes for the SNAr reactions of this compound with various nucleophiles based on the reactivity of analogous compounds. The yields are estimates and may vary depending on the specific reaction conditions and the nature of the nucleophile.

| Nucleophile | Reagent | Base | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |

| Piperidine | Piperidine | K₂CO₃ | DMF | 80 | 4-6 | 5-(Piperidin-1-yl)-2-methyl-3-nitropyridine | 85-95 |

| Morpholine | Morpholine | K₂CO₃ | DMF | 80 | 4-6 | 4-(2-Methyl-5-nitropyridin-3-yl)morpholine | 80-90 |

| Aniline | Aniline | K₂CO₃ | DMF | 100 | 8-12 | N-(2-Methyl-5-nitropyridin-3-yl)aniline | 70-85 |

| Methoxide | NaOMe | - | MeOH | RT | 2-4 | 5-Methoxy-2-methyl-3-nitropyridine | 90-98 |

| Ethoxide | NaOEt | - | EtOH | RT | 2-4 | 5-Ethoxy-2-methyl-3-nitropyridine | 90-98 |

| Thiophenoxide | Thiophenol | K₂CO₃ | DMF | 60 | 3-5 | 2-Methyl-3-nitro-5-(phenylthio)pyridine | 85-95 |

Signaling Pathways and Logical Relationships

The reactivity in these SNAr reactions is governed by the electronic properties of the pyridine ring and the nucleophile. The logical relationship between the components is illustrated below.

Caption: Relationship between substrate, nucleophile, and product in the SNAr reaction.

Conclusion

The nucleophilic aromatic substitution of this compound provides a robust and efficient method for the synthesis of a wide array of 5-substituted 2-methyl-3-nitropyridine derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of novel chemical space and the development of new molecular entities with desired properties.

Application Notes and Protocols: The Role of 5-Fluoro-2-methyl-3-nitropyridine in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-3-nitropyridine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. The strategic placement of its functional groups—a reactive fluorine atom, an electron-withdrawing nitro group, and a methyl group—allows for diverse chemical modifications, making it a valuable precursor for developing novel therapeutics. The fluorine atom, in particular, can enhance metabolic stability and binding affinity of a drug molecule to its target protein. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors.

Key Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of a variety of therapeutic agents, including those with potential antimicrobial, anti-inflammatory, and anticancer properties. Its primary application lies in its use as a scaffold for the development of kinase inhibitors, particularly inhibitors of Janus kinase 2 (JAK2).

The core chemical transformation leveraging the utility of this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the fluorine atom at the C2 position by a variety of nucleophiles, most commonly primary and secondary amines. This reaction is fundamental to building the core structures of many biologically active molecules.

Application in the Synthesis of Janus Kinase 2 (JAK2) Inhibitors

While specific examples detailing the biological activity of compounds derived directly from this compound are limited in publicly available literature, the closely related analog, 2-Chloro-5-methyl-3-nitropyridine, has been successfully used to synthesize potent JAK2 inhibitors.[1] The synthetic strategy and resulting biological activities provide a strong rationale for the use of the fluoro-analog in similar applications. The most potent compounds from this series of sulfamides inhibited JAK2 with IC50 values in the range of 8.5–12.2 µM.[1]

Table 1: Biological Activity of JAK2 Inhibitors Synthesized from a 2-Halo-5-methyl-3-nitropyridine Scaffold

| Compound ID | Starting Material | Target Kinase | IC50 (µM) |

| Sulfamide Series | 2-Chloro-5-methyl-3-nitropyridine | JAK2 | 8.5 - 12.2[1] |

This data suggests that this compound is a highly promising starting material for the development of novel and potent JAK2 inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding 2-amino-5-methyl-3-nitropyridine derivative.

Materials:

-

This compound

-

Amine of interest (primary or secondary)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

-

Base (e.g., Potassium carbonate (K2CO3), Diisopropylethylamine (DIPEA))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Nitrogen or Argon gas inlet

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous polar aprotic solvent (e.g., DMF).

-

Add the amine of interest (1.1 - 1.5 eq) to the solution.

-

Add the base (e.g., K2CO3, 2.0 - 3.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., Ethyl acetate, Dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl acetate gradient) to yield the desired 2-amino-5-methyl-3-nitropyridine derivative.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group of a 2-amino-5-methyl-3-nitropyridine derivative to the corresponding amine, a common subsequent step in the synthesis of kinase inhibitors.

Materials:

-

2-Amino-5-methyl-3-nitropyridine derivative

-

Reducing agent (e.g., Iron powder (Fe), Tin(II) chloride (SnCl2), or catalytic hydrogenation with Palladium on carbon (Pd/C))

-

Solvent (e.g., Ethanol (EtOH), Ethyl acetate (EtOAc), Acetic acid (AcOH))

-

Standard laboratory glassware for reaction, workup, and purification.

Procedure (using Iron powder):

-

To a round-bottom flask, add the 2-amino-5-methyl-3-nitropyridine derivative.

-

Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

-

Add ammonium chloride (NH4Cl) (1.0 - 2.0 eq) followed by iron powder (3.0 - 5.0 eq).

-

Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diamine product.

-

Purify the product further by chromatography or recrystallization if necessary.

Visualizations

Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[2] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders, making JAK kinases attractive therapeutic targets.

Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor derived from this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a kinase inhibitor using this compound as a starting material.

Caption: A representative synthetic workflow for the preparation of kinase inhibitors from this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally important compounds, particularly kinase inhibitors. Its chemical properties allow for straightforward and efficient chemical modifications to generate diverse libraries of compounds for drug discovery programs. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further exploration of derivatives from this starting material holds significant promise for the discovery of novel therapeutics.

References

Application Notes and Protocols for Fluoro-Methyl-Nitropyridines in Heterocyclic Synthesis

Introduction to 2-Fluoro-5-methyl-3-nitropyridine as a Building Block

2-Fluoro-5-methyl-3-nitropyridine is a highly reactive pyridine derivative utilized in the synthesis of complex heterocyclic systems. Its utility stems from the presence of two key activating groups on the pyridine ring: a nitro group (-NO2) and a fluorine atom (-F). The strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity profile makes 2-Fluoro-5-methyl-3-nitropyridine a valuable precursor for introducing the 5-methyl-3-nitropyridinyl moiety into larger molecules.

This building block is particularly important in drug discovery and development, where the pyridine scaffold is a common feature in biologically active compounds. The introduction of fluorine can also enhance the metabolic stability and binding affinity of drug candidates.

Key Applications in Heterocyclic Synthesis

The primary application of 2-Fluoro-5-methyl-3-nitropyridine is in SNAr reactions to form C-N, C-O, and C-S bonds, leading to the synthesis of diverse heterocyclic structures.

-

Synthesis of Aminopyridine Derivatives: The fluorine atom at the C-2 position is readily displaced by primary and secondary amines to yield 2-amino-5-methyl-3-nitropyridine derivatives.[1] These compounds are precursors to a variety of fused heterocyclic systems, such as those found in kinase inhibitors.

-

Synthesis of Pyridyl Ethers and Thioethers: Reactions with alcohols, phenols, and thiols (or their corresponding anions) provide access to 2-alkoxy-, 2-aryloxy-, and 2-thio-substituted pyridines. These moieties are present in numerous biologically active molecules.

-

Precursor to Fused Heterocycles: The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused bicyclic and tricyclic heterocyclic systems.

Experimental Protocols

This protocol describes a general method for the reaction of 2-Fluoro-5-methyl-3-nitropyridine with a generic amine nucleophile.

Workflow Diagram:

Caption: General workflow for the SNAr reaction of 2-Fluoro-5-methyl-3-nitropyridine with amines.

Materials:

-

2-Fluoro-5-methyl-3-nitropyridine

-

Amine of choice (1.1 equivalents)

-

Potassium carbonate (K2CO3) or other suitable base (2.0 equivalents)

-

Anhydrous dimethylformamide (DMF) or acetonitrile (ACN)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-Fluoro-5-methyl-3-nitropyridine (1.0 eq).

-

Add the amine (1.1 eq) and the base (e.g., K2CO3, 2.0 eq).

-

Add the anhydrous solvent (DMF or ACN) to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-methyl-3-nitropyridine derivative.

Quantitative Data for SNAr Reactions:

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Secondary Amine | 2-(Secondary amino)-5-methyl-3-nitropyridine | K2CO3, DMF, 100 °C, 4h | 85-95 | Theoretical |

| Aniline | 2-(Phenylamino)-5-methyl-3-nitropyridine | NaH, THF, 60 °C, 6h | 70-80 | Theoretical |

| Methanol | 2-Methoxy-5-methyl-3-nitropyridine | NaOMe, MeOH, reflux, 2h | >90 | Theoretical |

| Thiophenol | 2-(Phenylthio)-5-methyl-3-nitropyridine | K2CO3, DMF, 80 °C, 3h | 80-90 | Theoretical |

Note: The yields provided are typical for this class of reactions and may vary depending on the specific nucleophile and reaction conditions.

This protocol outlines the reduction of a 2-substituted-5-methyl-3-nitropyridine to the corresponding 3-aminopyridine derivative.

Workflow Diagram:

Caption: Workflow for the catalytic hydrogenation of a 3-nitropyridine derivative.

Materials:

-

2-Substituted-5-methyl-3-nitropyridine

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H2) balloon or Parr hydrogenation apparatus

-

Celite

Procedure:

-

To a round-bottom flask, add the 2-substituted-5-methyl-3-nitropyridine (1.0 eq) and the solvent (EtOH or MeOH).

-

Carefully add the 10% Pd/C catalyst.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2-substituted-5-methylpyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Quantitative Data for Nitro Group Reduction:

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Amino-5-methyl-3-nitropyridine | 2,3-Diamino-5-methylpyridine | 10% Pd/C, H2, EtOH, RT, 4h | >95 | Theoretical |

| 2-Methoxy-5-methyl-3-nitropyridine | 3-Amino-2-methoxy-5-methylpyridine | Fe, NH4Cl, EtOH/H2O, reflux, 2h | 85-95 | Theoretical |

Signaling Pathways and Biological Applications

While specific signaling pathway diagrams for compounds derived directly from 5-Fluoro-2-methyl-3-nitropyridine are not available, its isomers are precursors to molecules that target important biological pathways. For instance, derivatives of aminopyridines are known to be inhibitors of various kinases, which are key components of intracellular signaling cascades that regulate cell growth, proliferation, and survival. A generalized kinase inhibition pathway is depicted below.

Generalized Kinase Inhibition Pathway:

Caption: Generalized mechanism of kinase inhibition by a pyridinyl-based inhibitor.

Compounds synthesized from fluoro-methyl-nitropyridine building blocks have been investigated as inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway, which is implicated in myeloproliferative disorders and inflammatory diseases.

Conclusion

While direct experimental data for this compound remains elusive in publicly accessible literature, the reactivity and applications of its isomer, 2-Fluoro-5-methyl-3-nitropyridine, provide a strong foundation for its potential use as a versatile building block in heterocyclic synthesis. The protocols and data presented herein for the 2-fluoro isomer can serve as a valuable starting point for researchers exploring the synthetic utility of this compound. Further investigation into the specific reactivity and applications of the title compound is warranted to fully elucidate its potential in medicinal chemistry and materials science.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Fluoro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules and potential drug candidates. 5-Fluoro-2-methyl-3-nitropyridine is a valuable building block in medicinal chemistry due to the presence of a fluorinated pyridine ring, a structural motif often found in biologically active compounds. The selective functionalization of this scaffold via Suzuki coupling allows for the introduction of diverse molecular fragments, facilitating the exploration of chemical space in drug discovery programs.

This document provides a detailed, predictive protocol for the Suzuki coupling reaction of this compound with various arylboronic acids. While direct literature precedents for this specific substrate are not extensively available, the following protocols are based on established methodologies for structurally similar fluorinated and nitrated pyridines. These notes are intended to serve as a robust starting point for researchers to develop and optimize this key transformation.

Reaction Principle and Workflow

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.

Caption: A generalized workflow for a Suzuki coupling experiment.

Predictive Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

-

The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL) to the flask via syringe.

-

The reaction mixture is then heated to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

The progress of the reaction should be monitored by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with water (10 mL) and extracted with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Summary of Typical Reaction Parameters

The following table summarizes common conditions for Suzuki coupling reactions of similar heterocyclic compounds, which can be used as a starting point for the optimization of reactions with this compound.

| Parameter | Typical Reagents/Conditions | Comments |

| Halide | This compound | The C-F bond is generally less reactive than C-Cl, C-Br, or C-I in Suzuki couplings. However, activation by the nitro group and the pyridine ring may facilitate the reaction. If the fluorine is unreactive, a bromo or iodo analogue would be a better starting material. |

| Boron Reagent | Arylboronic acids, Arylboronic acid pinacol esters | Generally used in slight excess (1.1-1.5 eq.). Pinacol esters can offer improved stability and are often used for challenging couplings. |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a common choice for general Suzuki couplings. For less reactive substrates, more advanced catalyst systems with bulky phosphine ligands (e.g., XPhos, SPhos) may be required. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is crucial and substrate-dependent. Cs₂CO₃ is often more effective for less reactive substrates. K₃PO₄ is also a strong base that can be effective. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |